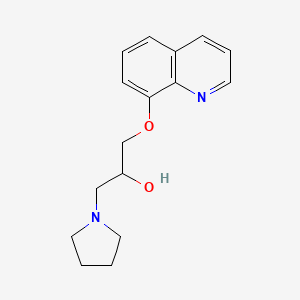
alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol typically involves the reaction of 8-hydroxyquinoline with a suitable pyrrolidine derivative. The reaction is often facilitated by the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the ether bond between the quinoline and pyrrolidine moieties .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while nucleophilic substitution can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials, including polymers and dyes
Mechanism of Action
The mechanism of action of alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol
- 4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol
- 4-Morpholineethanol, alpha-((8-quinolinyloxy)methyl)-
Uniqueness
Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol is unique due to its specific structural features, such as the presence of both a quinoline and a pyrrolidine ring. This combination imparts distinct physicochemical properties and biological activities that are not observed in similar compounds. For example, the pyrrolidine ring can enhance the compound’s solubility and bioavailability compared to its piperidine and piperazine analogs .
Properties
CAS No. |
85239-17-4 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C16H20N2O2/c19-14(11-18-9-1-2-10-18)12-20-15-7-3-5-13-6-4-8-17-16(13)15/h3-8,14,19H,1-2,9-12H2 |
InChI Key |
SUGOPCJSVJMFSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=CC3=C2N=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















